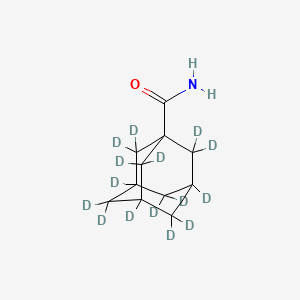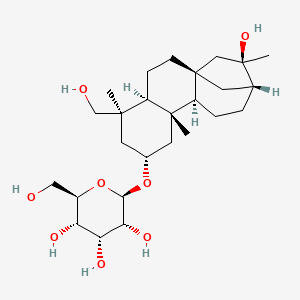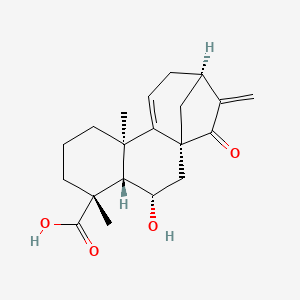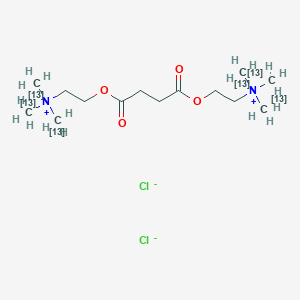
5-Hydroxy Omeprazole-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Omeprazole-d3 Sodium Salt is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyridine ring, and a sulfinylmethyl group
Vorbereitungsmethoden
The synthesis of 5-Hydroxy Omeprazole-d3 Sodium Salt involves multiple steps, including the formation of the benzimidazole and pyridine rings, followed by the introduction of the sulfinylmethyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Omeprazole-d3 Sodium Salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinylmethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with benzimidazole and pyridine rings, such as:
- Sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate
- Sodium;[4-methoxy-5-methyl-6-[[5-(methoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 5-Hydroxy Omeprazole-d3 Sodium Salt lies in its specific combination of functional groups and isotopic labeling, which can influence its properties and applications .
Eigenschaften
Molekularformel |
C₁₇H₁₅D₃N₃NaO₄S |
|---|---|
Molekulargewicht |
386.42 |
Synonyme |
4-Methoxy-6-[[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridine Methanol Sodium Salt; 5-Hydroxyomeprazole-d3 Sodium Salt; Hydroxyomeprazole-d3 Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione](/img/structure/B1151957.png)
